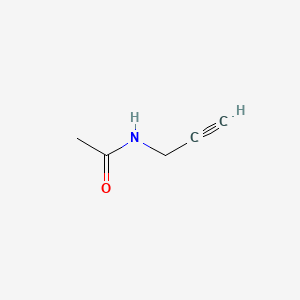

n-(prop-2-yn-1-yl)acetamide

Description

The exact mass of the compound Acetamide, N-2-propynyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 47474. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-prop-2-ynylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-3-4-6-5(2)7/h1H,4H2,2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOQYHOZFCWTNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65881-41-6 | |

| Record name | Acetamide, N-2-propynyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(prop-2-yn-1-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(prop-2-yn-1-yl)acetamide: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(prop-2-yn-1-yl)acetamide, also known as N-propargylacetamide, is a chemical compound of interest in organic synthesis and medicinal chemistry. Its structure incorporates a reactive terminal alkyne group and an acetamide functionality, making it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed experimental protocol for the synthesis of this compound. The information presented herein is intended to support researchers and professionals in the fields of chemical synthesis and drug development.

Chemical Structure and Identification

This compound possesses a simple yet functional structure. The molecule consists of a three-carbon propargyl group attached to the nitrogen of an acetamide. The terminal alkyne is a key feature, enabling participation in various chemical reactions, most notably "click chemistry" reactions.

Systematic IUPAC Name: this compound

Synonyms:

-

N-Propargylacetamide

-

N-Acetylpropargylamine

-

N-(2-Propynyl)acetamide

Chemical Structure:

Molecular Formula: C₅H₇NO

CAS Number: 65881-41-6

Physicochemical and Spectral Properties

A summary of the key physicochemical and spectral properties of this compound is provided in the tables below. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 97.12 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | [1] |

| logP (predicted) | -0.2443 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Rotatable Bonds | 1 | [1] |

Table 2: Spectral Data of this compound (Predicted/Typical)

| Spectrum Type | Characteristic Peaks |

| ¹H NMR (CDCl₃) | δ (ppm): ~5.8 (br s, 1H, NH), ~4.0 (d, 2H, CH₂), ~2.2 (t, 1H, C≡CH), ~2.0 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~170 (C=O), ~80 (C≡CH), ~70 (C≡CH), ~30 (CH₂), ~23 (CH₃) |

| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3250 (≡C-H stretch), ~2100 (C≡C stretch), ~1650 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II) |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acetylation of propargylamine. This can be accomplished using various acetylating agents, with acetic anhydride and acetyl chloride being the most common. A detailed experimental protocol for the synthesis using acetic anhydride is provided below.

Experimental Protocol: Synthesis via Acetylation of Propargylamine

This protocol describes the synthesis of this compound from propargylamine and acetic anhydride.

Materials:

-

Propargylamine

-

Acetic anhydride

-

Pyridine (optional, as a catalyst and acid scavenger)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve propargylamine (1.0 equivalent) in dichloromethane. Cool the flask in an ice bath to 0 °C.

-

Addition of Acetic Anhydride: Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution of propargylamine over a period of 15-20 minutes, maintaining the temperature at 0 °C. If desired, pyridine (1.2 equivalents) can be added to the propargylamine solution before the addition of acetic anhydride.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any excess acetic anhydride and acetic acid formed.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Reactivity and Applications

The chemical reactivity of this compound is dominated by the terminal alkyne and the amide functional groups.

-

Alkyne Reactivity: The terminal alkyne can participate in a variety of reactions, including:

-

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, allowing for the efficient formation of 1,2,3-triazoles. This is a powerful tool for bioconjugation and materials science.

-

Sonogashira Coupling: This cross-coupling reaction with aryl or vinyl halides is used to form carbon-carbon bonds.

-

Alkynylation Reactions: The terminal proton is acidic and can be deprotonated to form an acetylide, which can act as a nucleophile.

-

-

Amide Reactivity: The amide group can undergo hydrolysis under acidic or basic conditions to yield propargylamine and acetic acid. The N-H bond can also be deprotonated under strong basic conditions.

The dual functionality of this compound makes it a valuable building block in the synthesis of:

-

Pharmaceutical Intermediates: The acetamide group is a common feature in many drug molecules, and the alkyne provides a handle for further functionalization.

-

Bioconjugates: Through click chemistry, it can be attached to biomolecules such as proteins, peptides, and nucleic acids.

-

Polymers and Materials: The alkyne can be used for polymerization or for functionalizing material surfaces.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Note: As no specific signaling pathways involving this compound have been identified in the literature, a diagram for a biological pathway is not included. The provided diagram visualizes the chemical synthesis process, which is a core aspect of this technical guide.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical compound with significant potential in organic synthesis and drug discovery. Its straightforward synthesis and the reactivity of its terminal alkyne group make it an attractive building block for the construction of a wide range of functional molecules. This technical guide provides essential information on its structure, properties, and synthesis to aid researchers in their scientific endeavors.

References

An In-depth Technical Guide to the Synthesis of N-propargylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the synthesis of N-propargylacetamide, a valuable building block in organic synthesis and medicinal chemistry. This document details the core synthetic strategies, providing in-depth experimental protocols, comparative data, and visual representations of the reaction pathways to assist researchers in their synthetic endeavors.

Introduction

N-propargylacetamide, also known as N-(prop-2-yn-1-yl)acetamide, is a key intermediate possessing a reactive terminal alkyne and an amide functionality. This unique combination allows for its versatile application in the construction of more complex molecular architectures through reactions such as click chemistry, Sonogashira coupling, and various cyclization reactions. Its derivatives are of significant interest in the development of novel therapeutic agents. This guide will focus on the most common and efficient two-step synthesis of N-propargylacetamide, which involves the initial synthesis of propargylamine followed by its N-acetylation.

Core Synthetic Pathways

The synthesis of N-propargylacetamide is typically achieved through a two-step process:

-

Synthesis of Propargylamine: The precursor, propargylamine, can be synthesized through several methods. The most prominent and atom-economical method is the A³ (Aldehyde-Alkyne-Amine) coupling reaction.

-

N-Acetylation of Propargylamine: The synthesized propargylamine is then acylated using a suitable acetylating agent, most commonly acetic anhydride, to yield the final product, N-propargylacetamide.

A logical workflow for the synthesis is presented below:

Data Presentation: Reactants, Products, and Spectral Data

The following tables summarize the key quantitative data for the reactants and the final product, N-propargylacetamide.

Table 1: Properties of Key Reactants and Product

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Propargylamine | Prop-2-yn-1-amine | 2450-71-7 | C₃H₅N | 55.08 | 83-85 |

| Acetic Anhydride | Ethanoic anhydride | 108-24-7 | C₄H₆O₃ | 102.09 | 138-140 |

| N-propargylacetamide | This compound | 15089-32-4 | C₅H₇NO | 97.12 | 110-112 (at 12 mmHg) |

Table 2: NMR Spectral Data for N-propargylacetamide

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR (CDCl₃) | ~ 6.0 | br s | - | -NH |

| ~ 4.0 | dd | 5.2, 2.6 | -CH₂- | |

| ~ 2.2 | t | 2.6 | ≡C-H | |

| ~ 2.0 | s | - | -C(O)CH₃ | |

| ¹³C NMR (CDCl₃) | ~ 170.0 | - | - | C=O |

| ~ 80.0 | - | - | C ≡CH | |

| ~ 71.5 | - | - | C≡C H | |

| ~ 29.5 | - | - | -C H₂- | |

| ~ 23.0 | - | - | -C(O)C H₃ |

Note: Predicted NMR data is based on standard chemical shift values and may vary slightly based on solvent and experimental conditions.

Experimental Protocols

Step 1: Synthesis of Propargylamine via A³ Coupling

This protocol describes a general method for the synthesis of propargylamine using a copper-catalyzed A³ coupling reaction of formaldehyde, acetylene, and ammonia.

Materials:

-

Formaldehyde (37% aqueous solution)

-

Ammonia (28-30% aqueous solution)

-

Acetylene gas

-

Copper(I) chloride (CuCl)

-

Toluene

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

To a stirred solution of aqueous formaldehyde (1.0 eq) and aqueous ammonia (1.2 eq) in toluene at room temperature, add a catalytic amount of copper(I) chloride (5 mol%).

-

Purge the reaction vessel with nitrogen and then bubble acetylene gas through the stirred mixture. The reaction is typically exothermic and should be cooled in an ice bath to maintain the temperature below 30°C.

-

Continue bubbling acetylene for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, stop the acetylene flow and purge the system with nitrogen.

-

Acidify the reaction mixture with 2M HCl to a pH of approximately 2.

-

Separate the aqueous layer and wash the organic layer with water.

-

Combine the aqueous layers and basify with 4M NaOH to a pH of approximately 10-11, while cooling in an ice bath.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude propargylamine.

-

The crude product can be purified by distillation to yield pure propargylamine.

Step 2: N-Acetylation of Propargylamine

This protocol details the N-acetylation of propargylamine to yield N-propargylacetamide.

Materials:

-

Propargylamine

-

Acetic anhydride

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve propargylamine (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0°C in an ice bath.

-

Add pyridine (1.2 eq) to the solution.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-propargylacetamide.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel (e.g., using a mixture of ethyl acetate and hexanes as the eluent).

Reaction Pathways and Mechanisms

The following diagrams illustrate the key chemical transformations in the synthesis of N-propargylacetamide.

An In-depth Technical Guide to N-(prop-2-yn-1-yl)acetamide

CAS Number: 65881-41-6

Molecular Formula: C₅H₇NO

Molecular Weight: 97.12 g/mol

This technical guide provides a comprehensive overview of N-(prop-2-yn-1-yl)acetamide, also known as N-propargylacetamide. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, safety data, synthesis, and potential applications.

Chemical and Physical Properties

This compound is a member of the amide functional group, characterized by a propargyl group attached to the nitrogen atom of an acetamide. The presence of the terminal alkyne functionality makes it a valuable building block in organic synthesis, particularly in click chemistry and the synthesis of heterocyclic compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 65881-41-6 | ChemScene[1] |

| Molecular Formula | C₅H₇NO | ChemScene[1] |

| Molecular Weight | 97.12 | ChemScene[1] |

| IUPAC Name | This compound | PubChem |

| Synonyms | N-Propargylacetamide | ChemScene[1] |

| SMILES | CC(=O)NCC#C | PubChemLite |

| InChI | InChI=1S/C5H7NO/c1-3-4-6-5(2)7/h1H,4H2,2H3,(H,6,7) | PubChemLite |

| Purity | ≥97% | ChemScene[1] |

| Storage | 4°C, stored under nitrogen | ChemScene[1] |

Safety and Hazard Information

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Table 2: GHS Hazard and Precautionary Statements for this compound

| Category | Code | Statement |

| Hazard Statements | H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P330 | Rinse mouth. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 | Take off contaminated clothing and wash before reuse. | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | |

| P405 | Store locked up. | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Data sourced from commercial suppliers and safety data sheets.

Synthesis and Characterization

The primary method for the synthesis of this compound is the acylation of propargylamine with an acetylating agent.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound.

Materials:

-

Propargylamine

-

Acetic anhydride

-

Pyridine (or other suitable base like triethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of propargylamine (1.0 eq) in dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq).

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization Data

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | δ ~ 2.0 (s, 3H, -COCH₃), ~ 2.2 (t, 1H, -C≡CH), ~ 4.0 (d, 2H, -NCH₂-), ~ 6.0-7.0 (br s, 1H, -NH-) |

| ¹³C NMR | δ ~ 23 (CH₃), ~ 29 (CH₂), ~ 71 (≡CH), ~ 80 (-C≡), ~ 170 (C=O) |

| FTIR (cm⁻¹) | ~ 3300 (N-H stretch), ~ 3250 (≡C-H stretch), ~ 2100 (C≡C stretch), ~ 1650 (C=O stretch, Amide I), ~ 1550 (N-H bend, Amide II) |

| Mass Spec (EI) | m/z 97 (M⁺), 55, 43, 39 |

Potential Applications in Research and Development

The unique structure of this compound, featuring a terminal alkyne, makes it a versatile intermediate in several areas of chemical research and drug discovery.

Figure 2: Potential applications of this compound.

-

Click Chemistry: The terminal alkyne group can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC) reactions. This allows for the efficient and specific conjugation of this molecule to other molecules containing an azide group, such as biomolecules, polymers, or surfaces.

-

Synthesis of Heterocyclic Compounds: The alkyne functionality can be utilized in various cyclization reactions to construct a wide range of nitrogen- and oxygen-containing heterocyclic scaffolds, which are prevalent in many biologically active compounds.

-

Pharmaceutical Intermediates: As a building block, it can be incorporated into larger molecules during the synthesis of potential drug candidates. The amide and alkyne groups provide handles for further chemical modifications.

-

Material Science: The ability to undergo click reactions makes it a candidate for the functionalization of polymers and other materials to impart specific properties.

Toxicological and Pharmacological Profile

Currently, there is a lack of specific toxicological and pharmacological studies published in the peer-reviewed literature for this compound. The provided GHS hazard statements are based on data from commercial suppliers and are likely derived from structural analogy to other compounds. Researchers should exercise caution and perform their own risk assessments before use. Studies on related acetamide derivatives have shown a wide range of biological activities, but direct extrapolation to this compound is not possible without specific experimental data.

Conclusion

This compound is a valuable chemical intermediate with significant potential in various fields of chemical and pharmaceutical research. Its readily accessible synthesis and the reactivity of its terminal alkyne group make it an attractive building block for the construction of more complex molecules. While detailed biological data is currently limited, its structural features suggest that it will continue to be a compound of interest for further investigation. As with all chemicals, proper safety precautions must be observed during its handling and use.

References

An In-depth Technical Guide to the Solubility and Stability of n-(prop-2-yn-1-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(prop-2-yn-1-yl)acetamide, and more commonly its hydrochloride salt, pargyline hydrochloride, is a well-established irreversible inhibitor of monoamine oxidase (MAO), with a greater selectivity for the MAO-B isoform. Its pharmacological activity has led to its investigation and use as an antihypertensive agent and for its potential in treating various neurological disorders. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for formulation development, ensuring therapeutic efficacy, and meeting regulatory standards.

This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound and its hydrochloride salt. It includes detailed experimental protocols for assessing these properties and discusses the known degradation pathways.

Physicochemical Properties

This compound is the free base form, while pargyline hydrochloride is its corresponding salt. The majority of available data pertains to the hydrochloride salt due to its common use in pharmaceutical preparations.

| Property | This compound (Free Base) | Pargyline Hydrochloride |

| Chemical Structure |  |  |

| Molecular Formula | C₁₁H₁₃N | C₁₁H₁₄ClN |

| Molecular Weight | 159.23 g/mol | 195.69 g/mol |

| Appearance | Data not available | Crystalline solid[1] |

| Melting Point | Data not available | 160-163 °C |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its dissolution rate and bioavailability. The hydrochloride salt of this compound exhibits significantly higher aqueous solubility compared to the free base.

Quantitative Solubility Data (Pargyline Hydrochloride)

| Solvent | Solubility | Temperature | Notes |

| Water | ≥51.6 mg/mL | Not Specified | Clear, colorless to faintly yellow solution. |

| Ethanol | ≥33.55 mg/mL | Not Specified | |

| DMSO | ≥7.55 mg/mL | Not Specified | |

| DMSO | 125 mg/mL | Not Specified | Ultrasonic assistance may be required. |

| Methanol | Slightly Soluble | Not Specified | |

| Chloroform | Slightly Soluble | Not Specified |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of equilibrium solubility, a key parameter for biopharmaceutical classification.[2][3][4]

Objective: To determine the saturation solubility of this compound or its hydrochloride salt in various aqueous media.

Materials:

-

This compound or Pargyline Hydrochloride

-

Phosphate buffered saline (PBS), pH 7.4

-

0.1 M HCl, pH 1.2

-

Acetate buffer, pH 4.5

-

Deionized water

-

Orbital shaker with temperature control

-

Centrifuge

-

Validated HPLC-UV or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of the test compound to a series of glass vials, each containing a different solvent (e.g., water, PBS, 0.1 M HCl, acetate buffer). The excess should be sufficient to ensure a saturated solution.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the samples to stand to permit the undissolved solid to settle.

-

Centrifuge the vials to pellet the remaining solid.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant through a 0.45 µm filter.

-

Dilute the filtrate with the appropriate solvent to a concentration within the validated range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometric method.

-

The experiment should be performed in triplicate for each solvent.

Stability Profile

Stability testing is crucial to determine the shelf-life of a drug substance and identify potential degradation products. Pargyline hydrochloride is generally stable when stored at -20°C, with a reported stability of at least four years under these conditions. However, forced degradation studies are necessary to understand its stability under various stress conditions.

Degradation Pathways

The metabolism of pargyline provides insights into its potential degradation pathways. The primary routes of degradation are expected to be oxidation and hydrolysis.

-

Oxidative Degradation: The N-benzyl and N-methyl groups are susceptible to oxidation. Pargyline-N-oxide has been identified as a transformation product.

-

Hydrolytic Degradation: While the amide group in this compound is generally stable, it can undergo hydrolysis under strong acidic or basic conditions, although this is less common for the pargyline structure.

-

Metabolic Degradation: In vivo, pargyline undergoes N-demethylation and N-depropargylation, catalyzed by cytochrome P450 enzymes (specifically CYP2E1). This results in metabolites such as benzylamine, N-methylbenzylamine, and N-propargylbenzylamine. Further oxidation can also occur.

Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products that may form under stress conditions, which helps in the development of stability-indicating analytical methods.[5]

Illustrative Forced Degradation Data (Pargyline Hydrochloride):

| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Illustrative) | Major Degradants (Predicted) |

| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 °C | 5-10% | Pargyline-related impurities |

| Base Hydrolysis | 0.1 M NaOH | 8 h | 60 °C | 10-15% | Pargyline-related impurities |

| Oxidation | 3% H₂O₂ | 24 h | Room Temp. | 15-20% | Pargyline-N-oxide |

| Thermal | Dry Heat | 48 h | 80 °C | < 5% | Minimal degradation |

| Photolytic | UV light (254 nm) | 24 h | Room Temp. | 5-10% | Photodegradation products |

Note: The % degradation values are illustrative and should be determined experimentally.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation of this compound hydrochloride under various stress conditions and to generate potential degradation products for the development of a stability-indicating method.[6][7]

Materials:

-

Pargyline Hydrochloride

-

0.1 M Hydrochloric Acid

-

0.1 M Sodium Hydroxide

-

3% Hydrogen Peroxide

-

Validated Stability-Indicating HPLC method

-

pH meter

-

Water bath/oven

-

Photostability chamber

Procedure:

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat in a water bath (e.g., 60°C). Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat in a water bath (e.g., 60°C). Withdraw samples at various time points, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

-

Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature. Monitor the degradation over time by taking samples for HPLC analysis.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80°C). Take samples at different time points, dissolve in a suitable solvent, and analyze by HPLC.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber. Analyze the samples by HPLC at various time intervals.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients. For this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is suitable.

Example HPLC Method Parameters

The following method is based on a validated method for a structurally related compound, selegiline, and would be a good starting point for method development for pargyline.[8]

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (e.g., 30:70 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 205 nm |

| Injection Volume | 20 µL |

| Column Temperature | 40 °C |

Conclusion

The hydrochloride salt of this compound (pargyline hydrochloride) demonstrates good solubility in aqueous and alcoholic solvents, a critical attribute for pharmaceutical formulation. While it is stable under recommended storage conditions (-20°C), it is susceptible to degradation under oxidative and strong hydrolytic stress. A validated stability-indicating HPLC method is essential for the accurate quantification of the active ingredient and its degradation products during stability studies. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug development professionals working with this compound. Further studies are warranted to fully characterize the physicochemical properties of the free base form.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. openaccessjournals.com [openaccessjournals.com]

- 6. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 8. ajprd.com [ajprd.com]

An In-depth Technical Guide to the Synthesis of N-propargylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-propargylacetamide, a valuable building block in medicinal chemistry and organic synthesis. The document details the primary synthetic methodology, experimental protocols, and characterization data to assist researchers in the efficient preparation and identification of this compound.

Introduction

N-propargylacetamide, also known as N-(prop-2-yn-1-yl)acetamide, is a functionalized alkyne of significant interest in the development of novel therapeutic agents and complex organic molecules. The presence of both an amide and a terminal alkyne functionality allows for diverse chemical modifications, making it a versatile intermediate. The propargyl group, in particular, is a key pharmacophore in several clinically used drugs, valued for its role in enzyme inhibition and metabolic stability. This guide focuses on the most direct and common method for its synthesis: the N-acetylation of propargylamine.

Synthesis of N-propargylacetamide

The primary route for the synthesis of N-propargylacetamide is the acylation of propargylamine with an acetylating agent, most commonly acetic anhydride or acetyl chloride. This nucleophilic acyl substitution reaction is a robust and high-yielding transformation.

General Reaction Scheme

The overall chemical transformation is depicted below:

Caption: General reaction for the synthesis of N-propargylacetamide.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the primary amine of propargylamine on one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion, which is subsequently protonated by the intermediate ammonium ion to yield N-propargylacetamide and acetic acid as a byproduct. The use of a non-nucleophilic base, such as pyridine or triethylamine, is often employed to neutralize the acetic acid formed and drive the reaction to completion.

Caption: Simplified mechanism of N-propargylacetamide synthesis.

Experimental Protocols

Method 1: Acetylation using Acetic Anhydride in an Organic Solvent

This is the most common and straightforward method for the N-acetylation of amines.

Reagents and Materials:

-

Propargylamine

-

Acetic Anhydride

-

Pyridine or Triethylamine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve propargylamine (1.0 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Add acetic anhydride (1.1 eq.) dropwise to the cooled solution via a dropping funnel over a period of 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure N-propargylacetamide.

Method 2: Schotten-Baumann Conditions using Acetyl Chloride

This method utilizes the more reactive acetyl chloride and is particularly useful for less reactive amines.

Reagents and Materials:

-

Propargylamine

-

Acetyl Chloride

-

Aqueous sodium hydroxide or potassium carbonate solution

-

Dichloromethane (DCM) or Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve propargylamine (1.0 eq.) in a 10% aqueous solution of sodium hydroxide.

-

Cool the mixture to 0 °C in an ice bath with vigorous stirring.

-

Add acetyl chloride (1.1 eq.) dropwise to the stirred solution. Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours.

-

Extract the product with dichloromethane or diethyl ether.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to afford the product.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Presentation

The following table summarizes the expected reaction parameters for the synthesis of N-propargylacetamide based on general knowledge of amine acetylations.

| Method | Acetylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | Acetic Anhydride | Pyridine | Dichloromethane | 0 to RT | 2-4 | >90 |

| 2 | Acetyl Chloride | NaOH (aq) | Dichloromethane | 0 to RT | 1-2 | >90 |

Characterization Data

Accurate characterization of the synthesized N-propargylacetamide is crucial for confirming its identity and purity. The following are the expected spectroscopic data for the compound.

Molecular Formula: C₅H₇NO Molecular Weight: 97.12 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

-

A singlet for the acetyl methyl protons (CH₃).

-

A doublet for the methylene protons (CH₂) adjacent to the nitrogen.

-

A triplet for the terminal alkyne proton (C≡CH).

-

A broad singlet for the amide proton (NH), which may exchange with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum should exhibit four signals corresponding to the four unique carbon environments:

-

The carbonyl carbon of the amide.

-

The two sp-hybridized carbons of the alkyne.

-

The methylene carbon.

-

The methyl carbon of the acetyl group.

-

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300-3100 | Medium-Strong |

| C≡C-H Stretch | ~3300 | Strong, Sharp |

| C-H Stretch (sp³) | 3000-2850 | Medium |

| C≡C Stretch | 2150-2100 | Weak-Medium |

| C=O Stretch (Amide I) | 1680-1630 | Strong |

| N-H Bend (Amide II) | 1570-1515 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Electron Impact (EI-MS): The molecular ion peak (M⁺) should be observed at m/z = 97. Common fragmentation patterns would involve the loss of the acetyl group and cleavage of the propargyl chain.

-

High-Resolution Mass Spectrometry (HRMS): This technique provides the exact mass of the molecular ion, which can be used to confirm the elemental composition. For C₅H₇NO, the expected exact mass is 97.0528.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and purification of N-propargylacetamide.

Caption: Workflow for the synthesis of N-propargylacetamide.

Conclusion

This technical guide provides a detailed overview of the synthesis of N-propargylacetamide. The described protocols, based on well-established acetylation methods, offer reliable and high-yielding routes to this important chemical intermediate. The provided characterization data serves as a benchmark for researchers to confirm the identity and purity of their synthesized material. This information is intended to support the research and development efforts of scientists in academia and the pharmaceutical industry.

Spectroscopic Profile of N-(prop-2-yn-1-yl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound N-(prop-2-yn-1-yl)acetamide (also known as N-propargylacetamide). Due to the limited availability of published experimental spectra for this specific molecule, this document combines predicted data from reliable sources with established spectroscopic principles to offer a detailed characterization. The information herein is intended to support research and development activities where this compound is of interest.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while the mass spectrometry data is based on predictions from established databases, the NMR and IR data are largely predictive, based on the analysis of functional groups and comparison with similar structures.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -C≡CH | ~ 2.2 | Triplet (t) | ~ 2.5 |

| -NH-CH₂ -C≡CH | ~ 4.0 | Doublet of triplets (dt) | J(H-H) ≈ 5.0, J(H-C≡CH) ≈ 2.5 |

| -NH- | ~ 6.0 | Broad singlet | - |

| CH₃ -C(O)- | ~ 2.0 | Singlet (s) | - |

Disclaimer: The ¹H NMR data are predicted based on typical chemical shifts for similar functional groups. Experimental verification is recommended.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| C H₃-C(O)- | ~ 23 |

| -NH-C H₂-C≡CH | ~ 29 |

| -C ≡CH | ~ 80 |

| -C≡C H | ~ 72 |

| -C (O)- | ~ 170 |

Disclaimer: The ¹³C NMR data are predicted based on typical chemical shifts for similar functional groups. Experimental verification is recommended.

Table 3: IR Spectroscopic Data (Predicted)

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| C≡C-H Stretch | 3250 - 3350 | Strong, sharp |

| C-H Stretch (sp³) | 2850 - 3000 | Medium |

| C≡C Stretch | 2100 - 2260 | Weak to medium |

| C=O Stretch (Amide I) | 1630 - 1695 | Strong |

| N-H Bend (Amide II) | 1510 - 1570 | Medium |

Disclaimer: The IR data are predicted based on characteristic absorption frequencies of the functional groups present. Experimental verification is recommended.

Table 4: Mass Spectrometry Data (Predicted)

| Adduct | m/z |

| [M+H]⁺ | 98.0600 |

| [M+Na]⁺ | 120.0419 |

| [M+K]⁺ | 136.0159 |

| [M+NH₄]⁺ | 115.0865 |

Data Source: Predicted data from PubChem CID 13865959.[1]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), at a concentration of approximately 5-10 mg/mL. A small amount of tetramethylsilane (TMS) would be added as an internal standard (δ = 0.00 ppm). Both ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H). For the ¹H NMR spectrum, standard acquisition parameters would be used. For the ¹³C NMR spectrum, a proton-decoupled sequence would be employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound, if it is a solid, would typically be obtained using the KBr pellet method. A small amount of the sample would be finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, if the sample is a liquid or can be dissolved in a suitable solvent (e.g., chloroform), a spectrum could be obtained using a liquid cell or as a thin film between salt plates (e.g., NaCl or KBr). The spectrum would be recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

For a relatively small and volatile molecule like this compound, mass spectrometry could be performed using various ionization techniques. Electron Ionization (EI) would provide information on the molecular weight and fragmentation pattern. For this, the sample would be introduced into the mass spectrometer, often via a gas chromatograph (GC-MS), and bombarded with a high-energy electron beam. Alternatively, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) could be used to primarily determine the molecular weight with minimal fragmentation. For ESI, the sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

A Technical Guide to N-(prop-2-yn-1-yl)acetamide for Researchers and Drug Development Professionals

An In-depth Review of Commercial Availability, Physicochemical Properties, Synthesis, and Applications in Bioconjugation

Introduction

N-(prop-2-yn-1-yl)acetamide, also known as N-propargylacetamide, is a versatile chemical reagent of significant interest to researchers in medicinal chemistry, chemical biology, and drug discovery. Its terminal alkyne functional group makes it a valuable building block for the synthesis of more complex molecules and a key component in bioconjugation reactions, particularly copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This technical guide provides a comprehensive overview of the commercial landscape for this compound, its key physicochemical properties, a detailed synthesis protocol, and an illustrative experimental workflow for its application in bioconjugation.

Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C₅H₇NO and a molecular weight of 97.12 g/mol .[1][2] Key computational chemistry data includes a topological polar surface area (TPSA) of 29.1 Ų, a LogP of -0.2443, one hydrogen bond acceptor, one hydrogen bond donor, and one rotatable bond.[1]

| Property | Value | Reference |

| CAS Number | 65881-41-6 | [1][2] |

| Molecular Formula | C₅H₇NO | [1][2] |

| Molecular Weight | 97.12 g/mol | [1][2] |

| Physical Form | Solid | [3] |

| Purity | ≥97% | [1][3] |

| Storage | 2-8°C, sealed in dry conditions | [2] |

| SMILES | CC(NCC#C)=O | [1] |

| InChI Key | GGOQYHOZFCWTNM-UHFFFAOYSA-N | [3] |

Commercial Suppliers

A variety of chemical suppliers offer this compound, typically with purities of 97% or higher. The compound should be stored in a dry, refrigerated environment. Below is a comparative table of some commercial suppliers. Please note that pricing and availability are subject to change and should be confirmed on the respective supplier's website.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| ChemScene | CS-0434175 | ≥97% | Inquire | Inquire |

| BLDpharm | BD138676 | ≥97% | 1g, 5g, 25g | Inquire |

| Fluorochem | F471787 | 97% | 1g, 5g | Inquire |

| Ambeed | A261626 | >98% | 1g, 5g, 10g, 25g | Inquire |

Experimental Protocols

Synthesis of this compound

Materials:

-

Propargylamine

-

Acetic anhydride or Acetyl chloride

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (TEA) or other suitable base (if using acetyl chloride)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve propargylamine (1.0 equivalent) in anhydrous DCM.

-

Addition of Base (if applicable): If using acetyl chloride, cool the solution to 0 °C in an ice bath and add triethylamine (1.1 equivalents) dropwise.

-

Acetylation: Slowly add acetic anhydride (1.1 equivalents) or acetyl chloride (1.1 equivalents) to the stirred solution at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Final Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.

Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of this compound makes it an ideal reagent for CuAAC, a powerful "click chemistry" reaction for bioconjugation. This protocol provides a general workflow for labeling an azide-modified biomolecule (e.g., a protein or an oligo) with this compound.

Materials:

-

This compound

-

Azide-modified biomolecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand

-

Phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7.4)

-

DMSO (for dissolving reagents if necessary)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO or an appropriate solvent.

-

Prepare a stock solution of the azide-modified biomolecule in a suitable buffer.

-

Prepare a stock solution of CuSO₄ in water.

-

Prepare a fresh stock solution of sodium ascorbate in water immediately before use.

-

Prepare a stock solution of the THPTA or TBTA ligand in water or DMSO.

-

-

Reaction Mixture Assembly: In a microcentrifuge tube, combine the azide-modified biomolecule, this compound, and the copper-stabilizing ligand in the reaction buffer.

-

Initiation of the Click Reaction: Add the CuSO₄ solution to the mixture, followed by the freshly prepared sodium ascorbate solution to reduce Cu(II) to the catalytic Cu(I) species and initiate the reaction.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be protected from light, especially if fluorescently tagged molecules are involved.

-

Purification of the Conjugate: Following the incubation, the newly formed triazole-linked conjugate can be purified from the reaction mixture using methods appropriate for the biomolecule, such as dialysis, size-exclusion chromatography, or precipitation.

Visualizations

Caption: General workflow for the synthesis and bioconjugation of this compound.

Caption: Simplified mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Conclusion

This compound is a readily available and highly useful chemical tool for researchers engaged in drug discovery and chemical biology. Its straightforward incorporation into molecules via its terminal alkyne functionality, particularly through the robust and efficient CuAAC reaction, allows for the facile construction of complex molecular architectures and the bioconjugation of various molecules of interest. This guide provides a foundational resource for the procurement, synthesis, and application of this versatile compound. Researchers are encouraged to consult the specific product information from their chosen supplier for detailed handling and safety information.

References

"physical properties like melting point of n-(prop-2-yn-1-yl)acetamide"

For: Researchers, Scientists, and Drug Development Professionals

Introduction

N-(prop-2-yn-1-yl)acetamide, also known as N-propargylacetamide, is a chemical compound of interest in organic synthesis and medicinal chemistry. Its structure incorporates both an amide functionality and a terminal alkyne (propargyl group), making it a versatile building block for the synthesis of more complex molecules through reactions such as "click chemistry," Sonogashira coupling, and Mannich reactions. This guide provides a summary of its physical properties, a general experimental protocol for its synthesis, and a visualization of the synthetic workflow.

Data Presentation: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₇NO | PubChem |

| Molecular Weight | 97.11 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| Synonyms | N-propargylacetamide | - |

| CAS Number | 1445-56-3 | PubChem |

| Physical State | Solid (predicted) | - |

| Melting Point | Data not available | - |

Experimental Protocols: Synthesis of this compound

A specific, peer-reviewed experimental protocol for the synthesis of this compound with reported yield and characterization is not detailed in the available search results. However, a general and widely applicable method for the N-acylation of a primary amine can be adapted for its synthesis. The following protocol is a representative procedure based on standard organic chemistry transformations.

Reaction: Acetylation of Propargylamine

Materials:

-

Propargylamine (1.0 equivalent)

-

Acetic anhydride (1.1 equivalents) or Acetyl chloride (1.1 equivalents)

-

A suitable base (e.g., triethylamine, pyridine, or sodium carbonate; 1.2 equivalents if using acetyl chloride)

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF))

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, dissolve propargylamine (1.0 eq.) in the chosen anhydrous solvent. If using acetyl chloride, add the base (1.2 eq.) to the solution.

-

Acylation: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 eq.) or acetyl chloride (1.1 eq.) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and continue stirring. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), until the starting material (propargylamine) is consumed.

-

Work-up: Upon completion, quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid or acylating agent.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Caption: Logical relationship of reactants to product in the synthesis.

The Expanding Therapeutic Landscape of Acetamide Derivatives: A Technical Guide to Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The acetamide functional group, a seemingly simple chemical moiety, serves as a versatile and powerful scaffold in modern medicinal chemistry. Its unique electronic and structural properties allow it to form key interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1] Derivatives built upon this core structure have demonstrated significant potential as anticancer, anti-inflammatory, anticonvulsant, and antimicrobial agents, making them a focal point of intensive research and development.[1][2][3]

This technical guide provides an in-depth exploration of the principal biological activities of acetamide derivatives, presenting key quantitative data, detailed experimental methodologies, and elucidating the underlying mechanisms of action through signaling pathway diagrams.

Anticancer Activity

Acetamide derivatives have emerged as a promising class of anticancer agents, primarily exerting their effects through the induction of programmed cell death, or apoptosis.[4][5]

Mechanism of Action: Apoptosis Induction

A significant mechanism by which acetamide derivatives exhibit anticancer effects is the induction of the intrinsic apoptosis pathway. Studies on 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives have shown they effectively trigger this cascade in cancer cells.[4] The process is initiated by cellular stress, leading to the activation of initiator caspases, such as Caspase-9. Activated Caspase-9 then cleaves and activates executioner caspases, most notably Caspase-3.[4][6] Caspase-3 is a critical enzyme that carries out the systematic dismantling of the cell by cleaving numerous cellular proteins, resulting in the characteristic morphological changes of apoptosis and, ultimately, cell death.[6][7] Phenylacetamide derivatives have been shown to upregulate pro-apoptotic proteins like Bax and FasL while increasing the activity of both Caspase-3 and Caspase-9.[1][6]

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of acetamide derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values, determined through assays like the MTT assay.[8][9] Lower IC50 values indicate greater potency.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Phenylacetamide Derivative (3d) | MDA-MB-468 (Breast) | 0.6 ± 0.08 | [6] |

| Phenylacetamide Derivative (3d) | PC-12 (Neuroblastoma) | 0.6 ± 0.08 | [6] |

| Phenylacetamide Derivative (3c) | MCF-7 (Breast) | 0.7 ± 0.08 | [6] |

| Pyrimidine Acetamide (14a) | CNS Cell Line | 0.36 | [10] |

| Pyrimidine Acetamide (14a) | HT-21 (Colon) | 1.6 | [10] |

| 2-imino-4-arylthiazole Acetamide | NCI 60 Cell Panel | Active at 10⁻⁵ M | [11] |

Anti-inflammatory Activity

Many acetamide derivatives function as potent anti-inflammatory agents by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[3][12] This selectivity is advantageous as COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, whereas COX-2 is primarily induced during inflammation.[13]

Mechanism of Action: COX-2 Inhibition

Inflammation is mediated by prostaglandins, which are synthesized from arachidonic acid. The COX enzyme is the rate-limiting step in this conversion.[12] Acetamide-based inhibitors bind to the active site of the COX-2 enzyme, preventing arachidonic acid from being converted into the prostaglandin precursor, Prostaglandin H2 (PGH2). This blockade leads to a downstream reduction in the production of various pro-inflammatory prostaglandins (PGE2, PGD2, etc.), thereby alleviating inflammation, pain, and fever.[3]

Quantitative Data: In Vitro COX-2 Inhibition

The potency of anti-inflammatory acetamide derivatives is assessed by their IC50 values against COX-1 and COX-2 enzymes. A higher selectivity index (IC50 COX-1 / IC50 COX-2) indicates a more favorable safety profile.

| Compound Class | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index | Reference |

| Thiophene-carboxamide (VIIa) | 0.29 | 19.5 | 67.24 | [14] |

| Phenol Acetamide Analog 1 | 0.768 (mol/L) | - | - | [3][12] |

| Phenol Acetamide Analog 2 | 0.616 (mol/L) | - | - | [3][12] |

| Celecoxib (Reference) | 0.42 | 14.2 | 33.8 | [14] |

| Celecoxib (Reference) | 0.041 (mol/L) | - | - | [3][12] |

Anticonvulsant Activity

Certain acetamide derivatives, particularly N-phenylacetamides, have demonstrated significant anticonvulsant properties in preclinical models, suggesting their potential for treating epilepsy.[15] The primary screening model for this activity is the maximal electroshock (MES) seizure test, which is predictive of efficacy against generalized tonic-clonic seizures.[16][17]

Mechanism of Action: Ion Channel Modulation

While the exact mechanisms can vary, a key mode of action for many anticonvulsant acetamides is the modulation of voltage-gated ion channels, particularly sodium channels. By binding to these channels, the compounds can stabilize the inactive state of the channel, thereby reducing the repetitive firing of neurons that underlies seizure activity. This action prevents the spread of seizures when neuronal circuits are maximally activated.

Quantitative Data: In Vivo Anticonvulsant Efficacy

Efficacy in the MES test is reported as the median effective dose (ED50), the dose required to protect 50% of animals from seizures. Neurotoxicity is assessed via tests like the rotarod test (TD50). The Protective Index (PI = TD50/ED50) is a measure of the drug's safety margin.[18]

| Compound Class | Administration | MES ED50 (mg/kg) | PI (TD50/ED50) | Reference |

| N-3-arylamide spirohydantoin (5j) | i.p. (mice) | 9.2 | 45.8 | [18] |

| N-(2-hydroxyethyl)stearamide (3) | - | 20.5 | >48.8 | [19] |

| Aminoacetamide (15) | - | 21 | - | [19] |

| N-benzyl 3-methoxypropionamide | i.p. (mice) | 79 | - | [20] |

| Phenytoin (Reference) | p.o. (rats) | 28.1 | >3.6 | [15] |

Antimicrobial Activity

Derivatives incorporating acetamide with various heterocyclic systems, such as benzothiazole and benzimidazole, have shown potent activity against a range of Gram-positive and Gram-negative bacteria as well as fungi.[15][21][22]

Mechanism of Action

The mechanisms of antimicrobial action are diverse and depend on the specific derivative. However, many are thought to interfere with essential bacterial processes. For instance, molecular docking studies of 2-mercaptobenzothiazole acetamides suggest they may inhibit bacterial kinases and DNA gyrases, enzymes crucial for bacterial DNA replication and repair.[15] Inhibition of these targets leads to a cessation of growth and eventual cell death.

Quantitative Data: In Vitro Antimicrobial Potency

Antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[21][23]

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Benzimidazole-acetamide (2b-2g) | Pseudomonas aeruginosa | 125 | [22] |

| Benzimidazole-acetamide (2p, 2s, 2t, 2u) | Candida krusei | 125 | [22] |

| 2-Mercaptobenzothiazole Acetamide (2b) | Bacillus subtilis | <25 | [21] |

| 2-Mercaptobenzothiazole Acetamide (2i) | Staphylococcus aureus | 25 | [21] |

| Streptomycin (Reference) | Pseudomonas aeruginosa | 125 | [22] |

| Ketoconazole (Reference) | Candida krusei | 62.5 | [22] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are outlines of standard protocols used to evaluate the biological activities of acetamide derivatives.

General Workflow for Drug Discovery & Evaluation

Protocol 1: In Vitro Anticancer MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Cells are treated with various concentrations of the acetamide derivatives (typically in a range from 0.1 to 100 µM) dissolved in a suitable solvent like DMSO. Control wells receive solvent only.

-

Incubation: The plates are incubated for a specified period, typically 24-72 hours.

-

MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured on a plate reader, typically at 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and IC50 values are determined using non-linear regression analysis.

Protocol 2: In Vitro COX Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.[13]

-

Reagent Preparation: Prepare assay buffer, COX probe, COX cofactor, and solutions of purified human recombinant COX-1 and COX-2 enzymes.[13]

-

Inhibitor Preparation: Dissolve test compounds in DMSO and prepare serial dilutions to achieve a range of final assay concentrations.[13]

-

Reaction Setup: In a 96-well plate, add assay buffer, cofactor, COX enzyme (either COX-1 or COX-2), and the test inhibitor. Include wells for enzyme control (no inhibitor) and inhibitor control (e.g., Celecoxib).[13]

-

Pre-incubation: Incubate the plate for 10-15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells simultaneously.[13][24]

-

Kinetic Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes. The rate of increase in fluorescence is proportional to COX activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the enzyme control. Determine IC50 values by plotting percent inhibition against the logarithm of inhibitor concentration.

Protocol 3: Maximal Electroshock (MES) Seizure Test (Mice)

This in vivo model assesses the ability of a compound to prevent the spread of generalized seizures.[17]

-

Animal Preparation: Use male mice (e.g., CF-1 strain, 25-30 g). Acclimatize animals for at least 3-4 days before testing.[25]

-

Compound Administration: Administer the test compound via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.) at various doses.

-

Time to Peak Effect: Conduct the test at a predetermined time after administration, corresponding to the compound's peak effect.

-

Seizure Induction: Apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the mouse's corneas. Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes using a specialized electroconvulsive shock generator.[17][26]

-

Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of this response is considered protection.[17]

-

Data Analysis: For each dose group, calculate the percentage of animals protected. Determine the ED50 value using probit analysis.[26]

Protocol 4: Agar Well Diffusion Assay for Antimicrobial Screening

This method provides a qualitative and semi-quantitative assessment of antimicrobial activity.[27][28]

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) and pour it into sterile Petri dishes.

-

Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., a 0.5 McFarland standard suspension). Uniformly spread the microbial suspension across the entire surface of the MHA plate to create a lawn.[27]

-

Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer or pipette tip.[29]

-

Compound Application: Add a fixed volume (e.g., 50-100 µL) of the test compound solution (dissolved in a solvent like DMSO) into each well. Also include a positive control (standard antibiotic) and a negative control (solvent only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone diameter indicates greater antimicrobial activity.

Conclusion

The acetamide scaffold is a cornerstone of modern drug discovery, yielding derivatives with potent and diverse biological activities. The evidence strongly supports their continued investigation as anticancer, anti-inflammatory, anticonvulsant, and antimicrobial agents. The ability to induce apoptosis in cancer cells, selectively inhibit the COX-2 enzyme, modulate neuronal ion channels, and disrupt essential microbial pathways highlights the therapeutic versatility of this chemical class. Future research focusing on structure-activity relationship studies and optimization of pharmacokinetic properties will be critical in translating these promising compounds into clinically effective therapeutics.

References

- 1. An Acetamide Derivative as a Camptothecin Sensitizer for Human Non-Small-Cell Lung Cancer Cells through Increased Oxidative Stress and JNK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. galaxypub.co [galaxypub.co]

- 4. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. researchgate.net [researchgate.net]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. africaresearchconnects.com [africaresearchconnects.com]

- 11. Novel acetamidothiazole derivatives: synthesis and in vitro anticancer evaluation [pubmed.ncbi.nlm.nih.gov]

- 12. archivepp.com [archivepp.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 17. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 18. Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The anticonvulsant activities of N-benzyl 3-methoxypropionamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]